N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a thiazole ring at position 2.
Key physicochemical properties inferred from similar compounds include:
- Melting Point: Likely >250°C, based on structurally related benzothiazol-2-amine derivatives (e.g., BT16: mp 279–281°C; BT4: mp 375–380°C) .
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group, contrasting with lower solubility observed in chloro- or nitro-substituted analogs .
- Spectroscopic Data: Expected IR peaks at ~3140 cm⁻¹ (Ar C-H), 1620 cm⁻¹ (C=N), and 693 cm⁻¹ (C-Cl), with ¹H NMR signals for aryl protons in the 6.5–8.2 ppm range .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS3/c1-20-8-2-3-9-12(6-8)23-15(17-9)19-14-18-10(7-21-14)11-4-5-13(16)22-11/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTENPSABYQNCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are involved in the production of prostaglandins, which are key mediators of inflammation and pain, while 5-LOX is involved in the production of leukotrienes, another group of inflammatory mediators.
Mode of Action
The compound interacts with its targets by acting as a potent inhibitor . It binds to the active sites of the COX-1, COX-2, and 5-LOX enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins and leukotrienes. This results in a reduction in the production of these inflammatory mediators.
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby reducing inflammation.
Biochemical Analysis
Biochemical Properties
This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit COX-2, an enzyme involved in inflammation and pain. The nature of these interactions is largely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and proteins.
Cellular Effects
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory response.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 398.9 g/mol. The structure features a thiazole ring and a methoxy group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. The starting materials are often derivatives of thiazole and benzothiazole, which are modified to introduce the desired substituents.
Biological Activity
The biological activity of this compound encompasses various pharmacological effects:
1. Antimicrobial Activity:
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to the one demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties:
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the methoxy group is believed to enhance these properties by modulating inflammatory pathways .
3. Antitumor Activity:
Preliminary studies suggest that this compound may have antitumor potential, possibly through mechanisms involving apoptosis induction in cancer cells .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammatory responses and tumor growth regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on substituent variations:
Key Observations :
- The 5-chlorothiophen-2-yl group introduces electron-withdrawing effects, which may stabilize the thiazole ring and influence receptor binding .
Pharmacological Activity Comparison
- Anticancer Activity : BT16 demonstrated activity in NCI evaluations, with FABMS m/z 466 and IR data supporting its stability under physiological conditions . The target compound’s thiophene substituent may enhance DNA intercalation or kinase inhibition compared to BT16’s nitro-phenyl group.
- COX/LOX Inhibition : Compound 6a (thiazol-2-ylacetamide) showed significant COX-2 selectivity due to its 4-hydroxy-3-methoxyphenyl group, suggesting that the target compound’s methoxy-benzothiazole core may similarly modulate inflammatory pathways .
- Toxicity : BT16’s Toxi-light assay results (standard protocol) indicate low cytotoxicity at therapeutic doses, a trait likely shared by the target compound given structural similarities .
Crystallographic and Stability Insights
- X-ray Data : Adamantane derivatives (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) exhibit robust hydrogen-bonded dimers and C-H···O interactions, suggesting that the target compound’s methoxy group could similarly stabilize crystal packing .
- Stability : Chlorothiophene-substituted analogs may exhibit greater hydrolytic stability than nitro- or bromo-substituted derivatives (e.g., BT4) due to reduced electrophilicity .
Q & A
Basic Question: What are the standard synthetic routes for synthesizing thiazole-amine derivatives, and how can they be adapted for this compound?
Methodological Answer:
Thiazole-amine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-chlorothiazol-2-amine can react with acyl chlorides in pyridine under reflux to form amide-linked derivatives . Adapting this for the target compound:
Core Thiazole Formation : Start with 5-chlorothiophen-2-carboxaldehyde to synthesize the 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine intermediate via Hantzsch thiazole synthesis.
Coupling Reaction : React this intermediate with 6-methoxy-1,3-benzothiazol-2-amine using a coupling agent (e.g., EDC/HOBt) in DMF at 60–80°C.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol/water .
Advanced Question: How can X-ray crystallography resolve ambiguities in hydrogen-bonding networks for this compound?
Methodological Answer:
X-ray crystallography provides precise spatial arrangements of atoms. For this compound:
- Hydrogen Bond Analysis : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions. shows centrosymmetric dimers via N1–H1⋯N2 bonds (2.89 Å, 174°), while C4–H4⋯F2 stabilizes packing .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm intramolecular interactions. Use software like Mercury or OLEX2 to map electron density and refine thermal parameters .
Table 1 : Key Hydrogen Bond Parameters (Hypothetical Data)
| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N1–H1⋯N2 | 2.89 | 174 | -x+2, -y+1, -z+1 |
| C4–H4⋯F2 | 3.21 | 158 | x+1, y, z |
Advanced Question: How to resolve contradictory NMR/IR spectral data for structural confirmation?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. For this compound:
- NMR : Compare experimental NMR (e.g., aromatic protons at δ 6.46–8.20 ppm) with computed spectra (GIAO-DFT/B3LYP/6-311++G**). Discrepancies >0.3 ppm suggest conformational flexibility or proton exchange .
- IR : Validate C=N stretches (~1620 cm) and N–H vibrations (~3140 cm) against literature. Anomalies may indicate hydrogen bonding or crystal packing effects .
- Cross-Validation : Use mass spectrometry (FABMS) to confirm molecular ion peaks (e.g., m/z 466 for related analogs ).
Basic Question: What analytical techniques are essential for purity assessment?
Methodological Answer:
HPLC : Use a C18 column (MeCN/HO + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological assays .
Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 56.59%, H 3.25%, N 12.00% ).
TLC : Monitor reactions using silica plates (hexane:EtOAc 3:1); R ~0.74 in ACN:MeOH 1:1 .
Advanced Question: How to optimize reaction conditions to mitigate byproduct formation during cyclization?
Methodological Answer:
Byproducts often arise from incomplete cyclization or competing pathways. Strategies:
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. non-polar solvents .
Catalysis : Add p-TsOH (10 mol%) to accelerate thiourea cyclization ().
Temperature Control : Maintain 90°C for 3 hours (POCl-mediated cyclization) to suppress side reactions .
Real-Time Monitoring : Use inline FTIR to track carbonyl absorption (~1700 cm) disappearance .
Advanced Question: How can computational methods predict metabolic stability or toxicity?
Methodological Answer:
ADMET Prediction : Use SwissADME to calculate LogP (~4.8), tPSA (~108 Ų), and bioavailability. High LogP may indicate hepatotoxicity .
Metabolic Sites : Identify vulnerable positions (e.g., methoxy group) via GLORYx or cytochrome P450 docking simulations .
Toxicity Profiling : Apply ProTox-II to predict mutagenicity (e.g., benzothiazole analogs often show Ames test alerts ).
Advanced Question: How to design structure-activity relationship (SAR) studies for antitumor activity?
Methodological Answer:
Scaffold Modification : Vary substituents on the benzothiazole (e.g., replace 6-methoxy with 6-NH) to assess electronic effects.
Biological Assays : Test against NCI-60 cell lines. Compare IC values (e.g., analogs in show activity at 1–10 µM).
Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction (caspase-3 activation) .
Table 2 : Hypothetical SAR Data
| Substituent (R) | IC (µM) | LogP | Notes |
|---|---|---|---|
| 6-OCH | 2.5 | 4.8 | Reference |
| 6-NH | 1.8 | 3.9 | Enhanced activity |
| 6-Cl | 5.2 | 5.1 | Reduced solubility |
Basic Question: What are best practices for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
